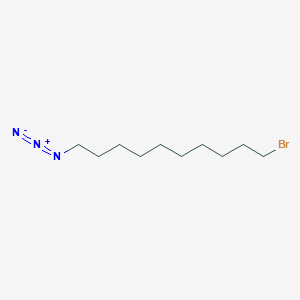
1-Azido-10-bromo-decane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Azido-10-bromo-decane is an organic compound with the molecular formula C10H20BrN3 It is a member of the azidoalkane family, characterized by the presence of both an azido group (-N3) and a bromo group (-Br) attached to a decane chain
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Azido-10-bromo-decane can be synthesized through a multi-step process starting from decane. One common method involves the bromination of decane to form 1-bromodecane, followed by the substitution of the bromine atom with an azido group. This can be achieved by reacting 1-bromodecane with sodium azide (NaN3) in a suitable solvent such as dimethyl sulfoxide (DMSO) under controlled conditions .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures due to the potentially hazardous nature of azides.
Analyse Chemischer Reaktionen
Types of Reactions
1-Azido-10-bromo-decane undergoes various types of chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Cycloaddition Reactions:
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Sodium Azide (NaN3): Used for the substitution of the bromine atom with an azido group.
Dimethyl Sulfoxide (DMSO): A common solvent for the substitution reaction.
Alkynes: React with the azido group in cycloaddition reactions.
Lithium Aluminum Hydride (LiAlH4): Used for the reduction of the azido group to an amine.
Major Products
Triazoles: Formed from the cycloaddition of the azido group with alkynes.
Amines: Formed from the reduction of the azido group.
Wissenschaftliche Forschungsanwendungen
1-Azido-10-bromo-decane has several applications in scientific research:
Biology: Employed in bioconjugation techniques to label biomolecules with fluorescent tags or other probes.
Medicine: Potential use in drug discovery and development, especially in the synthesis of bioactive molecules.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 1-azido-10-bromo-decane primarily involves its reactivity due to the presence of the azido and bromo groups The azido group is highly reactive and can participate in cycloaddition reactions, forming stable triazole ringsThese reactions enable the compound to act as a versatile intermediate in the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Bromodecane: Similar in structure but lacks the azido group.
1-Azido-decane: Similar in structure but lacks the bromo group. It can participate in cycloaddition reactions but has different reactivity compared to 1-azido-10-bromo-decane.
Uniqueness
This compound is unique due to the presence of both azido and bromo groups, which confer distinct reactivity patterns. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, making it a valuable compound in synthetic chemistry.
Eigenschaften
Molekularformel |
C10H20BrN3 |
|---|---|
Molekulargewicht |
262.19 g/mol |
IUPAC-Name |
1-azido-10-bromodecane |
InChI |
InChI=1S/C10H20BrN3/c11-9-7-5-3-1-2-4-6-8-10-13-14-12/h1-10H2 |
InChI-Schlüssel |
ZCTQLQPACJNJRC-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCCCBr)CCCCN=[N+]=[N-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(5-chloro-2-hydroxy-4-methylphenyl)-5-(2-hydroxyethyl)-4-[3-(3-methylbutoxy)phenyl]-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089671.png)
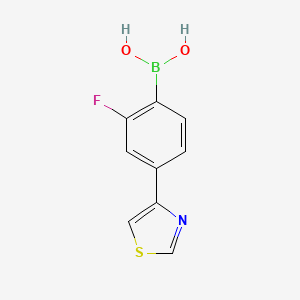
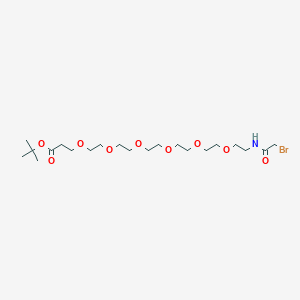
![5-(2-hydroxy-5-methylphenyl)-N-[4-(pyrimidin-2-ylsulfamoyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14089691.png)
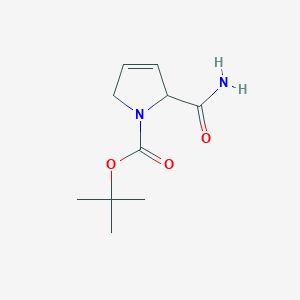
![Benzo[b]thiophene-2-carboxylic acid, 7-iodo-, methyl ester](/img/structure/B14089699.png)
![3-(2-hydroxyphenyl)-4-(3-hydroxyphenyl)-5-(3-hydroxypropyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14089711.png)
![1-(2,3-Dimethoxyphenyl)-2-[3-(dimethylamino)propyl]-6-methoxy-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14089713.png)
![8-(4-bromophenyl)-3-(3-hydroxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14089716.png)
![4-((3-Oxo-5,6-dihydroimidazo[2,1-b]thiazol-2(3h)-ylidene)methyl)benzoic acid](/img/structure/B14089717.png)
![4-Nitro-2-[2-(trimethylsilyl)ethynyl]aniline](/img/structure/B14089718.png)
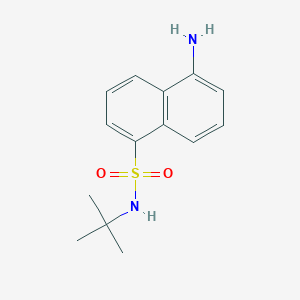
![methyl 4-(6-amino-4,17-dioxo-5,7,9-triazatetracyclo[8.7.0.03,8.011,16]heptadeca-1(10),2,6,8,11,13,15-heptaen-2-yl)benzoate](/img/structure/B14089730.png)
![6-hydroxy-3-methyl-7-octyl-8-[(2-oxopropyl)sulfanyl]-3,7-dihydro-2H-purin-2-one](/img/structure/B14089732.png)
